
Carboplatin-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CAS Number: 41575-94-4 (unlabeled)
Aplicaciones Científicas De Investigación
Drug Delivery Systems
Carboplatin-d6 has been integrated into advanced drug delivery systems to enhance its therapeutic efficacy while minimizing side effects. One notable approach involves the use of unimolecular nanoparticles conjugated with targeting ligands.
- Targeted Nanocarriers : Research demonstrates that carboplatin can be complexed with poly(aspartic acid) and polyethylene glycol to create nanoparticles that specifically target ovarian cancer cells. These nanoparticles exhibit significantly higher cellular uptake and cytotoxicity compared to non-targeted formulations. The pH-responsive release mechanism allows for controlled delivery of the drug directly to tumor sites, thus enhancing treatment efficacy and reducing systemic toxicity .
Metabolic Studies and Biomarker Development
The metabolic profiling of cancer cells treated with this compound provides insights into the mechanisms of action and resistance.
- Metabolic Reprogramming : Studies have shown that carboplatin influences metabolic pathways in cancer cells, particularly in clear cell renal carcinoma (ccRCC). The connection between metabolic changes and tumor progression is critical for understanding how carboplatin can be effectively utilized in therapy. For instance, the metabolic response to carboplatin treatment can serve as a biomarker for predicting patient outcomes and tailoring personalized therapies .
Overcoming Drug Resistance
This compound is also being investigated for its potential to overcome resistance mechanisms commonly seen in cancer treatments.
- Desensitization Protocols : A study focused on carboplatin desensitization therapy highlighted its effectiveness in patients who developed hypersensitivity reactions to the drug. By carefully managing dosing schedules and monitoring patient responses, researchers were able to successfully administer carboplatin to patients who previously experienced adverse reactions, thereby expanding treatment options for those with platinum-resistant tumors .
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical settings:
- Ovarian Cancer Treatment : In a cohort study involving 222 patients with epithelial ovarian cancer, researchers found no significant improvement in survival when doubling the dose intensity of carboplatin; however, the study underscored the importance of individualized dosing strategies based on patient response and tolerance .
- Combination Therapies : The combination of carboplatin with other agents such as paclitaxel has been shown to enhance therapeutic outcomes in ovarian cancer patients, highlighting the importance of this compound within multi-drug regimens .
Summary Table of Findings
Q & A
Basic Research Questions
Q. How should researchers design experiments to assess Carboplatin-d6’s stability under varying physiological conditions?
- Methodological Answer : Stability studies should include pH-dependent degradation assays (e.g., simulated gastric fluid at pH 2.0 and intestinal fluid at pH 6.8) and temperature-controlled HPLC analysis. Deuterium retention can be monitored via mass spectrometry (MS) to confirm isotopic integrity. Include control experiments with non-deuterated Carboplatin for comparative validation .
Q. What analytical techniques are recommended for characterizing this compound in biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to minimize matrix effects. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical to verify deuterium substitution sites. Cross-validate results with non-deuterated analogs to ensure specificity .
Q. How can researchers validate the pharmacokinetic (PK) equivalence of this compound to its non-deuterated form?
- Methodological Answer : Conduct crossover PK studies in preclinical models (e.g., murine or rat) using equimolar doses. Measure plasma concentrations via LC-MS/MS and compare area-under-the-curve (AUC), half-life (t₁/₂), and clearance rates. Statistical equivalence testing (e.g., two one-sided t-tests) should confirm bioequivalence within predefined margins (e.g., 90% confidence intervals) .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported cytotoxicity profiles across different cell lines?
- Methodological Answer : Perform dose-response assays (e.g., IC₅₀ comparisons) using standardized cell lines (e.g., NCI-60 panel) under controlled oxygen tension and serum conditions. Analyze deuterium’s impact on drug uptake via radiolabeled tracer studies. Use RNA sequencing to identify differential expression of platinum-resistance genes (e.g., ERCC1, BRCA1) as potential confounders .
Q. What strategies optimize the use of this compound in isotope dilution mass spectrometry (IDMS) for quantifying platinum-DNA adducts?
- Methodological Answer : Calibrate IDMS protocols using synthetic platinum-adducted DNA standards. Ensure deuterated this compound is spiked at trace levels (e.g., 1:10 ratio to endogenous adducts) to avoid saturation. Validate adduct quantification via parallel reaction monitoring (PRM) and normalize to total DNA content using fluorometric assays .
Q. How can researchers leverage this compound to study drug-drug interactions (DDIs) in combinatorial therapies?
- Methodological Answer : Co-administer this compound with partner drugs (e.g., paclitaxel, gemcitabine) in in vitro hepatic microsomal assays to assess metabolic interference. Monitor deuterium loss via MS to distinguish this compound degradation from enzymatic metabolism. In vivo, use physiologically based pharmacokinetic (PBPK) modeling to predict DDIs and validate with dual-probe cocktail studies .
Q. Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing this compound’s biodistribution heterogeneity in tumor models?
- Methodological Answer : Apply spatial metabolomics techniques (e.g., MALDI imaging) combined with mixed-effects modeling to account for intra-tumor variability. Use cluster analysis to segment regions of high vs. low platinum accumulation and correlate with hypoxia markers (e.g., HIF-1α immunohistochemistry) .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Reconcile findings by evaluating tumor microenvironment factors (e.g., pH, stromal barriers) using 3D spheroid or organoid models. Perform tracer studies with this compound to quantify drug penetration via microdialysis. Cross-reference with proteomic data to identify efflux transporters (e.g., MRP2) that may limit in vivo efficacy .
Q. Future Directions
Q. What novel applications of this compound could advance mechanistic studies in platinum resistance?
- Methodological Answer : Employ this compound in pulse-chase experiments to track adduct repair kinetics in resistant vs. sensitive cell lines. Combine with CRISPR-Cas9 screens to identify genetic modifiers of deuterium-specific toxicity. Use single-cell RNA sequencing to correlate adduct persistence with transcriptional plasticity .
Q. How can this compound be integrated into multimodal imaging studies to visualize real-time drug distribution?
- Methodological Answer : Develop deuterium-based MRI probes (e.g., hyperpolarized ²H MRI) or positron emission tomography (PET) tracers using ¹¹C-labeled analogs. Validate imaging signals against LC-MS/MS quantification in tissue biopsies. Optimize signal-to-noise ratios via kinetic modeling of deuterium retention .
Propiedades
Fórmula molecular |
C6H6D6N2O4Pt |
---|---|
Peso molecular |
377.29 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.